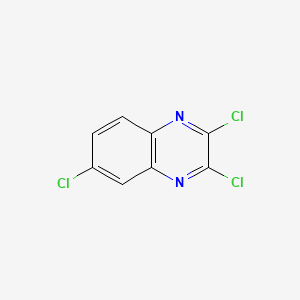

2,3,6-Trichloroquinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203052. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEGFNCRZUGIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062744 | |

| Record name | Quinoxaline, 2,3,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-87-4 | |

| Record name | 2,3,6-Trichloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2958-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline, 2,3,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2958-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 2,3,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoxaline, 2,3,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trichloroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-Trichloroquinoxaline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6A4BK2382 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,6-Trichloroquinoxaline (CAS: 2958-87-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichloroquinoxaline, a halogenated heterocyclic compound, serves as a pivotal building block in synthetic organic and medicinal chemistry. Its quinoxaline core is a recognized "privileged scaffold," frequently appearing in molecules with a broad spectrum of biological activities. The presence and position of the three chlorine atoms on the quinoxaline ring system significantly influence its electrophilic nature, making it a versatile precursor for the synthesis of a diverse array of functionalized derivatives through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2958-87-4 | N/A |

| Molecular Formula | C₈H₃Cl₃N₂ | N/A |

| Molecular Weight | 233.48 g/mol | N/A |

| Appearance | Pink-brown granular powder | [1] |

| Purity | ≥98% | N/A |

Table 2: Spectroscopic Data for 2,3-Dichloroquinoxaline (CAS: 2213-63-0) for Reference

| Spectroscopy | Data | Reference |

| ¹H NMR | The spectrum for this compound would show signals in the aromatic region, corresponding to the four protons on the benzene ring. | [2] |

| ¹³C NMR | The spectrum would display peaks corresponding to the eight carbon atoms of the quinoxaline ring system. | [3] |

| IR Spectroscopy | Characteristic peaks would be observed for C-H stretching of the aromatic ring, C=N stretching of the pyrazine ring, and C-Cl stretching. | N/A |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of chlorine atoms and other fragments. | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 4-chloro-1,2-phenylenediamine. The first step involves a cyclocondensation reaction to form the quinoxaline ring, followed by a chlorination step.

Synthesis of 6-chloroquinoxaline-2,3-diol

This precursor can be synthesized by the condensation of 4-chloro-1,2-phenylenediamine with oxalic acid.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in an appropriate solvent such as a mixture of ethanol and water.

-

Add oxalic acid (1.1 equivalents) to the solution.

-

Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 6-chloroquinoxaline-2,3-diol.

Chlorination of 6-chloroquinoxaline-2,3-diol

The diol intermediate is then chlorinated to yield this compound. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.[4][5]

Experimental Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.

-

In a round-bottom flask equipped with a reflux condenser, suspend 6-chloroquinoxaline-2,3-diol (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

-

Heat the mixture to reflux (around 110°C) and maintain for 1-2 hours, monitoring the reaction by TLC.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate solution, until the product precipitates.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the final product.

Reactivity and Applications in Drug Development

The electron-withdrawing nature of the three chlorine atoms makes the carbon atoms of the quinoxaline ring, particularly at the 2 and 3-positions, highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity allows for the selective introduction of various functional groups, making this compound a valuable intermediate in the synthesis of diverse compound libraries for drug discovery.

Derivatives of quinoxaline have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to modify the quinoxaline scaffold through reactions with this compound enables the exploration of structure-activity relationships and the optimization of lead compounds.

Biological Activity and Signaling Pathway Inhibition

Recent studies have highlighted the potential of quinoxaline derivatives as inhibitors of key signaling pathways implicated in cancer. Specifically, 2,3,6-trisubstituted quinoxaline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[3] Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer.

The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival. In the "off" state (absence of a Wnt signal), a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1][4][6][7] In the "on" state (presence of a Wnt ligand), this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation.

Small molecule inhibitors, such as certain quinoxaline derivatives, can interfere with this pathway at various points, thereby suppressing tumor growth.

Conclusion

This compound is a highly reactive and versatile intermediate with significant potential in the field of drug discovery and development. Its utility as a scaffold for generating libraries of novel quinoxaline derivatives, coupled with the demonstrated biological activity of these compounds, particularly as inhibitors of critical cancer-related signaling pathways, underscores its importance for researchers in medicinal chemistry. The synthetic protocols and biological insights provided in this guide aim to facilitate further exploration and exploitation of this valuable chemical entity in the quest for new therapeutic agents.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dichloroquinoxaline(2213-63-0) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,3,6-Trichloroquinoxaline: A Technical Guide

This technical guide presents a comprehensive overview of the expected spectroscopic data for 2,3,6-trichloroquinoxaline, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content is tailored for researchers, scientists, and professionals in drug development, providing a foundational understanding of the key structural and analytical characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are critical for confirming the substitution pattern on the quinoxaline ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three protons on the benzene ring. Due to the electron-withdrawing nature of the chlorine atoms and the pyrazine ring, these protons will be deshielded and appear in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.0-8.2 | d | ~2.0 | H-5 |

| ~7.8-8.0 | dd | ~9.0, 2.0 | H-7 |

| ~7.6-7.8 | d | ~9.0 | H-8 |

Note: These are estimated values. Actual chemical shifts and coupling constants may vary.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the this compound molecule. The carbons directly attached to chlorine atoms and the nitrogen atoms will have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150-155 | C-2, C-3 |

| ~140-145 | C-4a, C-8a |

| ~135-140 | C-6 |

| ~130-135 | C-7 |

| ~128-132 | C-5 |

| ~125-130 | C-8 |

Note: These are estimated values and are based on the analysis of similar structures.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-quality NMR spectra of a solid organic compound like this compound.

1.3.1. Sample Preparation

-

Accurately weigh 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be used.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

1.3.2. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.[1] A larger number of scans and a suitable relaxation delay (e.g., 1-2 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[1]

1.3.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Perform baseline correction to obtain a flat baseline across the spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds, the C-N bonds of the pyrazine ring, and the C-Cl bonds.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050-3150 | Aromatic C-H stretch | Weak to Medium |

| 1550-1620 | Aromatic C=C stretch | Medium to Strong |

| 1400-1500 | Aromatic C=C stretch | Medium to Strong |

| 1100-1300 | C-N stretch | Medium |

| 800-900 | Aromatic C-H out-of-plane bend | Strong |

| 650-800 | C-Cl stretch | Strong |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

This method is suitable for obtaining the IR spectrum of a solid sample.[2][3]

2.2.1. Sample Preparation

-

Place approximately 1-2 mg of the finely ground solid sample into a clean agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar.[2]

-

Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly with the pestle for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

-

Transfer the powdered mixture into a pellet-forming die.

2.2.2. Pellet Formation and Data Acquisition

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[4]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the background spectrum of the empty sample compartment.

-

Acquire the sample spectrum by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

2.2.3. Data Processing

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of three chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₈H₃Cl₃N₂. The presence of three chlorine atoms (with isotopes ³⁵Cl and ³⁷Cl) will lead to a distinctive isotopic cluster for the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Predicted Relative Abundance (%) |

| 231.9362 | [M]⁺ | 100.0 |

| 233.9332 | [M+2]⁺ | 97.8 |

| 235.9303 | [M+4]⁺ | 31.8 |

| 237.9273 | [M+6]⁺ | 3.4 |

Note: The m/z values are for the most abundant isotopes. The relative abundances are calculated based on the natural isotopic distribution of chlorine.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

3.2.1. Sample Preparation

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

Alternatively, for solid samples, a direct insertion probe can be used. A small amount of the solid is placed in a capillary tube which is then inserted into the ion source.

3.2.2. Instrument Setup and Data Acquisition

-

The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction or a direct insertion probe is used.

-

The sample is introduced into the high-vacuum ion source.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion.

3.2.3. Data Analysis

-

The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the isotopic pattern of the molecular ion peak to confirm the presence and number of chlorine atoms.

-

Examine the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3,6-Trichloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichloroquinoxaline is a halogenated heterocyclic compound belonging to the quinoxaline family. The quinoxaline scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds. The introduction of chlorine atoms onto the quinoxaline core significantly alters its electronic properties, enhancing its reactivity and potential for further functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents and materials.[1] This technical guide provides a comprehensive overview of the available physical and chemical properties, synthetic methodologies, and biological relevance of this compound.

Core Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively reported in the readily available scientific literature. The following tables summarize the available data for the target compound and its closely related analogs, 2,3-dichloroquinoxaline and 2,6-dichloroquinoxaline, to provide a comparative reference.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2,3-Dichloroquinoxaline (for comparison) | 2,6-Dichloroquinoxaline (for comparison) |

| Molecular Formula | C₈H₃Cl₃N₂[2] | C₈H₄Cl₂N₂[3] | C₈H₄Cl₂N₂ |

| Molecular Weight | 233.48 g/mol [2] | 199.03 g/mol [3] | 199.04 g/mol |

| CAS Number | 2958-87-4[2] | 2213-63-0[3] | 18671-97-1 |

| Appearance | Not explicitly reported; likely a solid | Gray solid[3] | Light yellow to brown solid |

| Melting Point | Not explicitly reported | 151-153 °C[3] | 153-157 °C |

| Boiling Point | Not explicitly reported | Not available | 278.7±35.0 °C (Predicted) |

| Solubility | Not explicitly reported; likely soluble in organic solvents. | Insoluble in water (<1 mg/mL).[3] | Slightly soluble in chloroform and methanol (heated). |

| LogP (predicted) | 3.59[2] | Not available | Not available |

| Topological Polar Surface Area (TPSA) | 25.78 Ų[2] | 25.78 Ų[3] | Not available |

Note: The lack of specific experimental data for this compound highlights the need for empirical determination for specific research applications.

Synthesis and Experimental Protocols

A common method for the synthesis of di-chloroquinoxalines involves the chlorination of the corresponding quinoxaline-2,3-dione. This can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (General Adapted Method)

This protocol is an adapted general procedure for the synthesis of chlorinated quinoxalines and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 6-chloroquinoxaline-2,3(1H,4H)-dione

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as a mixture of 4N hydrochloric acid and ethanol.

-

Addition of Reagent: Add oxalic acid dihydrate (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol/water.

Step 2: Chlorination to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the dried 6-chloroquinoxaline-2,3(1H,4H)-dione (1 equivalent).

-

Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask. The reaction should be performed in a well-ventilated fume hood.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring. This will quench the excess POCl₃ and precipitate the product.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the three chlorine substituents on the quinoxaline ring. The electron-withdrawing nature of the chlorine atoms makes the carbon atoms of the quinoxaline ring, particularly at the 2- and 3-positions, highly electrophilic and susceptible to nucleophilic substitution reactions.[1] This allows for the introduction of a wide variety of functional groups, making it a versatile building block in organic synthesis.

Studies on related halogenated quinoxalines have shown that the chlorine atom at the 3-position is generally more reactive towards nucleophilic substitution than the one at the 2-position.[1] This differential reactivity can be exploited for the selective functionalization of the molecule.

Experimental Protocol: General Nucleophilic Substitution

This protocol describes a general procedure for a nucleophilic substitution reaction on a chloroquinoxaline.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) (1-1.2 equivalents) to the solution. A base (e.g., triethylamine, potassium carbonate) may be required to facilitate the reaction.

-

Reaction Conditions: The reaction mixture can be stirred at room temperature or heated, depending on the reactivity of the nucleophile. The progress of the reaction should be monitored by TLC.

-

Work-up and Isolation: Once the reaction is complete, the mixture is typically poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectral Data

Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain databases and literature that were searched. Researchers are advised to perform their own spectral analysis for compound characterization. For reference, the spectral data for the related compound 2,3-dichloroquinoxaline can be found in various databases.

Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the broader class of quinoxaline derivatives has been shown to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.

Of particular note, a study has identified 2,3,6-trisubstituted quinoxaline derivatives as inhibitors of the Wnt/β-catenin signaling pathway in non-small-cell lung cancer cell lines.[5] The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development and progression of various cancers.[2][3][6][7]

The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to its receptor complex, which leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, leading to the expression of target genes involved in cell proliferation and survival.[3][6][7] Inhibition of this pathway by small molecules like quinoxaline derivatives represents a promising strategy for cancer therapy.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel chemical entities for various applications, particularly in the field of medicinal chemistry. Its reactivity, driven by the presence of three chlorine atoms, allows for diverse functionalization. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on available information and data from closely related analogs. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological properties.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

Solubility of 2,3,6-Trichloroquinoxaline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,6-Trichloroquinoxaline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for its experimental determination, presenting qualitative solubility information based on related compounds, and detailing relevant experimental protocols. The guide is intended to be a valuable resource for researchers working with this compound and similar compounds, aiding in solvent selection for synthesis, purification, and biological screening.

Introduction to the Solubility of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. The solubility of these compounds is a critical physical property that influences their behavior in both chemical and biological systems. For this compound, its polysubstituted and chlorinated nature significantly impacts its solubility profile. The general principle of "like dissolves like" provides a foundational understanding; the nonpolar, aromatic quinoxaline backbone coupled with chloro-substituents suggests a preference for less polar organic solvents. However, the nitrogen atoms in the pyrazine ring introduce a degree of polarity, potentially allowing for solubility in some polar aprotic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility behavior and for various analytical calculations.

| Property | Value | Reference |

| CAS Number | 2958-87-4 | [1] |

| Molecular Formula | C₈H₃Cl₃N₂ | [1] |

| Molecular Weight | 233.48 g/mol | [1][2] |

| Appearance | Pink-brown granular powder | |

| Melting Point | 143-144 °C | |

| XLogP3 | 3.73 | |

| Topological Polar Surface Area | 25.8 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Solubility Data of this compound

| Solvent | Solvent Type | Predicted Qualitative Solubility |

| Water | Polar Protic | Insoluble |

| Methanol | Polar Protic | Sparingly Soluble |

| Ethanol | Polar Protic | Sparingly Soluble |

| Acetone | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble |

| Dichloromethane (DCM) | Halogenated | Soluble |

| Chloroform | Halogenated | Soluble |

| Toluene | Aromatic | Soluble |

| Benzene | Aromatic | Soluble |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble |

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath on an orbital shaker.

-

Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculate the original solubility in the solvent using the dilution factor.

-

Caption: Workflow for the determination of equilibrium solubility.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from a suitable precursor, such as 6-chloro-2,3-dihydroxyquinoxaline.

Materials:

-

6-chloro-2,3-dihydroxyquinoxaline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Toluene

-

Ice water

-

Sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-2,3-dihydroxyquinoxaline and a catalytic amount of DMF.

-

Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) to the flask.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the excess POCl₃.

-

Extract the aqueous mixture with toluene (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Caption: General workflow for the synthesis of this compound.

Factors Influencing Solubility

The solubility of this compound is influenced by several key factors:

-

Solvent Polarity: As a largely nonpolar molecule with some polar characteristics, its solubility will be highest in solvents with a similar polarity. Aromatic and halogenated solvents are likely to be effective due to favorable van der Waals interactions. Polar aprotic solvents like DMSO and DMF can also be good solvents due to dipole-dipole interactions with the nitrogen atoms.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship is important for processes like recrystallization.

-

Crystal Lattice Energy: The energy holding the molecules together in the solid state will affect solubility. A higher crystal lattice energy generally leads to lower solubility.

-

Presence of Impurities: The purity of both the solute and the solvent can affect the measured solubility.

Caption: Interplay of factors governing the solubility of a compound.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this technical guide provides a robust framework for its experimental determination and a qualitative understanding of its solubility profile. The provided experimental protocols for solubility measurement and synthesis offer practical guidance for researchers. A thorough experimental investigation into the solubility of this compound in a diverse range of organic solvents is warranted to facilitate its broader application in research and development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2,3,6-Trichloroquinoxaline

This document provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, and known biological significance. This guide is intended for professionals in research and drug development who are interested in the therapeutic potential of quinoxaline derivatives.

Core Molecular Data

This compound is a halogenated heterocyclic compound belonging to the quinoxaline family. The introduction of chlorine atoms significantly influences its electronic properties and chemical reactivity, making it a key intermediate for the synthesis of more complex molecules.[1]

| Property | Value | Source |

| Chemical Formula | C₈H₃Cl₃N₂ | --INVALID-LINK-- |

| Molecular Weight | 233.48 g/mol | --INVALID-LINK-- |

| CAS Number | 2958-87-4 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

Synthesis Protocol

The synthesis of this compound can be achieved via a one-pot reaction starting from the appropriately substituted o-phenylenediamine. The following protocol is based on established methods for preparing 2,3-dichloroquinoxaline derivatives.[2]

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Experimental Protocol:

-

Step 1: Cyclocondensation

-

To a reaction vessel containing a suitable solvent (e.g., toluene), add 4-chloro-1,2-phenylenediamine (1 equivalent), oxalic acid (approx. 1.2 equivalents), and a catalytic amount of methanesulfonic acid.[2]

-

Heat the mixture to 110°C and maintain for approximately 5 hours to form the intermediate 6-chloroquinoxaline-2,3-dione.[2]

-

-

Step 2: Chlorination

-

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into ice water.[2]

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.[2]

-

Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[2]

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

The final product, this compound, can be purified by recrystallization or column chromatography.

-

Biological Activity and Signaling Pathways

Quinoxaline derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The halogenation of the quinoxaline core is a key strategy for modulating the compound's chemical reactivity and biological function.[1]

Inhibition of Wnt/β-Catenin Signaling Pathway:

A study screening small heterocyclic molecules identified 2,3,6-trisubstituted quinoxaline derivatives as potent inhibitors of the Wnt/β-catenin signaling pathway in non-small-cell lung cancer (NSCLC) cell lines.[5] The Wnt pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[6][7] Inhibition of this pathway is a key therapeutic strategy.

The final step in the canonical Wnt pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.[8] Small molecules that disrupt this interaction can prevent the transcription of oncogenes like c-myc and cyclin D1.

Caption: Inhibition of the Wnt/β-catenin pathway by quinoxaline derivatives.

General Experimental Workflow for Biological Assays

To evaluate the inhibitory effect of this compound on the Wnt/β-catenin pathway, a series of in-vitro experiments would be conducted.

Caption: Workflow for assessing the biological activity of this compound.

Protocol Outline:

-

Cell Culture: Culture human non-small-cell lung cancer (NSCLC) cell lines known to have active Wnt signaling.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Luciferase Reporter Assay: Utilize a TCF/LEF reporter construct to directly measure the transcriptional activity of the β-catenin/TCF complex. A decrease in luciferase signal would indicate pathway inhibition.

-

Western Blot Analysis: Perform western blotting to measure the protein levels of key pathway components and targets, such as total and nuclear β-catenin, c-myc, and Cyclin D1.

-

Quantitative PCR (qPCR): Analyze the mRNA expression levels of Wnt target genes to confirm transcriptional repression.

-

Cell Viability/Proliferation Assays: Use assays like MTT or BrdU incorporation to determine the effect of the compound on cancer cell proliferation and calculate the IC50 value.

References

- 1. This compound | 2958-87-4 | Benchchem [benchchem.com]

- 2. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2,3,6-Trichloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited safety and toxicological data are available for 2,3,6-Trichloroquinoxaline. The information presented in this guide is compiled from available data for this compound and its closely related dichloro- and other chloro-substituted quinoxaline analogs. It is imperative to treat this compound with extreme caution and to handle it as a potentially hazardous substance. A thorough risk assessment should be conducted before commencing any work.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. The introduction of chlorine atoms significantly influences its reactivity and physical properties, enhancing the electrophilicity of the quinoxaline ring system.[1] This makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel dyes and fused heterocyclic systems.[1]

| Property | Value | Reference |

| CAS Number | 2958-87-4 | [2][3] |

| Molecular Formula | C₈H₃Cl₃N₂ | [2][3] |

| Molecular Weight | 233.48 g/mol | [2][3] |

| Appearance | Solid (predicted) | |

| Storage Temperature | -20°C | [2] |

| Purity | ≥98% | [2] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [2] |

| LogP | 3.59 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 0 | [2] |

Hazard Identification and Safety Precautions

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed. | |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[4] | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[4] | |

| Specific Target Organ Toxicity — Single Exposure | 3 | Warning | H335: May cause respiratory irritation.[4] |

| Type | Precautionary Statement | Reference |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/ eye protection/ face protection.[4] | [4] |

| Response | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P330: Rinse mouth.[4] P362 + P364: Take off contaminated clothing and wash it before reuse.[4] | [4] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4] P405: Store locked up.[4] | [4] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[4] | [4] |

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following diagram outlines the recommended PPE and general handling workflow.

Experimental Protocols

The following are general experimental protocols derived from the synthesis of related chloroquinoxaline compounds. These should be adapted based on a specific, process-based risk assessment.

-

Preparation : Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure all necessary equipment (spatulas, weigh boats, glassware) is clean and readily accessible.

-

Weighing : All weighing and transfers of solid this compound should be performed within the fume hood to contain any dust. Use a micro-spatula and handle gently to avoid creating airborne particles.

-

Solution Preparation : When preparing solutions, add the solid slowly to the solvent to prevent splashing.

A plausible synthesis route involves the reaction of 4-chloro-1,2-phenylenediamine with oxalic acid, followed by chlorination.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-1,2-phenylenediamine and oxalic acid in an appropriate solvent (e.g., toluene).

-

Reaction : Heat the mixture to reflux (approximately 110°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Chlorination : After the initial reaction is complete, cool the mixture and add a chlorinating agent such as phosphorus oxychloride, potentially with a catalyst like DMF.

-

Work-up : Carefully quench the reaction mixture with ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by recrystallization or column chromatography.

First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. | [4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [4] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately. | [4] |

Spill and Waste Disposal

-

Spills : In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

-

Waste Disposal : Dispose of waste, including contaminated PPE and cleaning materials, as hazardous waste in accordance with local, state, and federal regulations.

Potential Biological Activity and Signaling Pathways

Quinoxaline derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6][7] Some quinoxaline compounds have been shown to induce apoptosis in cancer cells through the mitochondrial pathway, often involving the generation of reactive oxygen species (ROS).[8]

This guide provides a framework for the safe handling of this compound. Researchers must remain vigilant and adhere to all institutional safety protocols.

References

- 1. This compound | 2958-87-4 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Navigating the Safety Profile of 2,3,6-Trichloroquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2,3,6-Trichloroquinoxaline (CAS No. 2958-87-4). The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound. This document collates available safety data, outlines standardized experimental protocols for toxicological assessment, and provides a clear workflow for managing accidental spills.

Core Chemical and Physical Properties

A foundational aspect of laboratory safety is a thorough understanding of a compound's physical and chemical characteristics. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 2958-87-4 | U.S. EPA[1] |

| Molecular Formula | C₈H₃Cl₃N₂ | U.S. EPA[1] |

| Molecular Weight | 233.48 g/mol | U.S. EPA[1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Flash Point | Not applicable | Cole-Parmer[2] |

| Autoignition Temperature | Not applicable | Cole-Parmer[2] |

| Solubility | Data not available |

Toxicological Data and Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | No data available | Harmful if swallowed (presumed) |

| Skin Corrosion/Irritation | No data available | Causes skin irritation (presumed) |

| Serious Eye Damage/Irritation | No data available | Causes serious eye irritation (presumed) |

| Specific Target Organ Toxicity (Single Exposure) | No data available | May cause respiratory irritation (presumed) |

Note: Hazard statements are presumed based on the general profile of halogenated quinoxalines and related compounds, as specific studies on this compound are not cited in the available safety data sheets.

Experimental Protocols for Toxicological Assessment

To determine the quantitative toxicological parameters for a compound like this compound, standardized experimental protocols are employed. The following are summaries of the relevant Organisation for Economic Co-operation and Development (OECD) guidelines for the assessment of acute toxicity and irritation.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.[1][3]

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.[3] Animals are acclimatized to laboratory conditions for at least five days prior to the test.[3]

-

Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[3]

-

Stepwise Dosing: The test is conducted in a stepwise manner, typically starting with a dose of 2000 mg/kg. If mortality is observed, the test is repeated at a lower dose level (e.g., 300 mg/kg). If no mortality occurs at the initial dose, a limit test with three additional animals at the same dose is performed.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1] Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This guideline provides a procedure for assessing the potential of a substance to cause skin irritation or corrosion.[4][5][6][7]

Methodology:

-

Animal Selection: The albino rabbit is the preferred species for this test.[7]

-

Test Substance Application: A small area of the animal's skin (approximately 6 cm²) is shaved. The test substance is applied to this area under a gauze patch, which is held in place with a semi-occlusive dressing for a 4-hour exposure period.[7]

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8]

-

Scoring: The severity of the skin reactions is scored using a standardized grading system. The reversibility of the observed effects is also assessed over a period of 14 days.[8]

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.[9][10][11][12][13]

Methodology:

-

Animal Selection: The albino rabbit is the recommended test species.[11]

-

Test Substance Instillation: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal.[10] The other eye remains untreated and serves as a control.[10]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[11] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[10]

-

Reversibility Assessment: The duration of the observation period should be sufficient to fully evaluate the reversibility of the observed effects, typically up to 21 days.[13]

Accidental Release Measures: Spill Cleanup Workflow

In the event of a spill of this compound, a prompt and systematic response is crucial to mitigate potential hazards. The following workflow outlines the recommended procedure.

Detailed Spill Cleanup Procedure:

-

Immediate Actions:

-

Alert all personnel in the immediate vicinity and evacuate the area if necessary.

-

Assess the extent of the spill to determine if it can be managed by laboratory personnel or requires an emergency response team.

-

Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. For large spills or in poorly ventilated areas, respiratory protection may be necessary.

-

-

Spill Containment:

-

Ensure the area is well-ventilated.

-

Remove any potential sources of ignition.

-

Contain the spill by surrounding it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

-

-

Cleanup and Decontamination:

-

Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.

-

Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.

-

-

Waste Disposal:

-

Seal and label the hazardous waste container with the chemical name and hazard information.

-

Dispose of the waste in accordance with institutional, local, and national regulations for hazardous chemical waste.

-

-

Post-Cleanup:

-

Restock the spill kit with the necessary supplies.

-

Report the incident to the appropriate safety officer or department as per institutional policy.

-

Conclusion

While specific toxicological data for this compound is limited, the available information suggests that it should be handled with the care afforded to other halogenated aromatic compounds. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and engineering controls, is essential. The experimental protocols and spill management workflow provided in this guide offer a framework for the safe handling and use of this compound in a research and development setting. It is imperative for researchers to consult their institution's specific safety guidelines and to perform a thorough risk assessment before initiating any work with this compound.

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. researchgate.net [researchgate.net]

- 4. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. nucro-technics.com [nucro-technics.com]

Chlorinated Quinoxaline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of chlorinated quinoxaline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document covers their synthesis, chemical properties, and diverse biological activities, with a focus on their applications in oncology and infectious diseases. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key synthetic steps are provided. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of their mechanism of action and development.

Introduction to Quinoxaline and its Chlorinated Derivatives

Quinoxaline, a bicyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1][2] The introduction of chlorine atoms onto the quinoxaline core significantly enhances its chemical reactivity and biological activity. The electron-withdrawing nature of chlorine activates the quinoxaline ring, particularly at the chlorinated positions, making it susceptible to nucleophilic substitution reactions. This chemical handle allows for the facile synthesis of a diverse library of derivatives with a wide range of pharmacological properties.[3][4]

Chlorinated quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[5][6] Their versatility and potent biological effects have made them a subject of intense research in the quest for novel therapeutic agents.

Synthesis of Chlorinated Quinoxaline Derivatives

The synthesis of chlorinated quinoxaline derivatives typically commences with the construction of the quinoxaline core, followed by a chlorination step. A common and efficient method involves the condensation of an o-phenylenediamine with an α-dicarbonyl compound, such as oxalic acid or its derivatives, to form a 2,3-dihydroxyquinoxaline intermediate. This intermediate is then subjected to chlorination using various reagents.

General Synthesis Workflow

The overall process for synthesizing a key precursor, 2,3-dichloroquinoxaline, and its subsequent derivatization is depicted below.

Caption: General workflow for the synthesis of chlorinated quinoxaline derivatives.

Detailed Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline

This protocol describes a common laboratory-scale synthesis of 2,3-dichloroquinoxaline, a versatile intermediate for further derivatization.

Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione

-

In a round-bottom flask equipped with a reflux condenser, suspend o-phenylenediamine (1 equivalent) and oxalic acid (1.1 equivalents) in 4N hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, during which a precipitate will form.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water to remove excess acid, and then with a small amount of ethanol.

-

Dry the resulting solid, quinoxaline-2,3(1H,4H)-dione, under vacuum.

Step 2: Synthesis of 2,3-Dichloroquinoxaline

-

Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and hazardous reagents.

-

To a slurry of quinoxaline-2,3(1H,4H)-dione (1 equivalent) in a suitable solvent such as 1,2-dichloroethane, add an excess of a chlorinating agent, for example, phosphorus oxychloride (POCl₃, 3-5 equivalents) or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[7]

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice.

-

The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford pure 2,3-dichloroquinoxaline.[7]

Biological Activities of Chlorinated Quinoxaline Derivatives

Chlorinated quinoxaline derivatives have emerged as promising candidates in drug discovery due to their potent and diverse biological activities. The following sections highlight their anticancer and antibacterial properties, supported by quantitative data.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of chlorinated quinoxaline derivatives against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases and topoisomerases, leading to cell cycle arrest and apoptosis.[8][9]

Table 1: In Vitro Anticancer Activity of Representative Chlorinated Quinoxaline Derivatives (IC₅₀ in µM)

| Compound ID | HCT116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | PC-3 (Prostate) | Reference |

| Compound VIIIc | 2.5 | - | 9 | - | [8] |

| Compound XVa | 4.4 | - | - | - | [8] |

| Compound VIId | 7.8 | Moderate Activity | - | - | [8] |

| Compound 19 | - | 30.4 | - | - | [10] |

| Compound 20 | - | 46.8 | - | - | [10] |

| Compound 18 | 48 | - | 22.11 | - | [10] |

| Compound 8 | - | 5.27 | - | - | [10] |

| Compound 10 | - | - | - | - | [5] |

| Compound IV | - | - | - | 2.11 | [9] |

| Compound III | - | - | - | 4.11 | [9] |

| Compound 4c | - | - | 13.36 | - | [11] |

| Compound 4e | - | - | 11.03 | - | [11] |

Note: "-" indicates data not available in the cited reference.

Antibacterial Activity

Chlorinated quinoxaline derivatives also exhibit significant antibacterial activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their mode of action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[12]

Table 2: In Vitro Antibacterial Activity of Representative Quinoxaline Derivatives (MIC in µg/mL)

| Compound ID | S. aureus (MRSA) | E. faecalis | Reference |

| Quinoxaline Derivative | 1-4 | - | [13] |

| Compound 25 | Reported Activity | Reported Activity | [6] |

| Compound 31 | Reported Activity | Reported Activity | [6] |

Note: Further details on the specific structures of these compounds can be found in the cited references.

Mechanism of Action: Insights into Anticancer Effects

The anticancer properties of chlorinated quinoxaline derivatives are often attributed to their ability to interfere with critical cellular processes in cancer cells. Two prominent mechanisms are the inhibition of protein kinases and the induction of apoptosis.

Kinase Inhibition

Many biologically active quinoxaline derivatives function as kinase inhibitors.[14] By binding to the ATP-binding site of kinases, they can block the phosphorylation cascade that drives cell proliferation and survival. Key kinase targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Pim-1, and Pim-2 kinases.[8][15]

Caption: Mechanism of kinase inhibition by chlorinated quinoxaline derivatives.

Induction of Apoptosis

Chlorinated quinoxaline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved by inhibiting enzymes like topoisomerase II, which is crucial for DNA replication and repair.[9] Inhibition of topoisomerase II leads to DNA damage, which in turn activates apoptotic pathways. This can involve the upregulation of the tumor suppressor protein p53 and pro-apoptotic proteins like caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2.[9]

References

- 1. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]

- 5. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioengineer.org [bioengineer.org]

- 15. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3,6-Trichloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the two-step synthesis of 2,3,6-trichloroquinoxaline from 4-chloro-1,2-phenylenediamine. The synthesis involves an initial cyclocondensation reaction with oxalic acid to form 6-chloroquinoxaline-2,3(1H,4H)-dione, followed by a chlorination step to yield the final product. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and materials science, providing a reliable method for accessing this important chemical intermediate.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This compound is a key building block for the synthesis of more complex quinoxaline-based compounds, making its efficient synthesis a topic of considerable interest. The following protocols detail a robust and high-yielding synthetic route.

Reaction Scheme

The synthesis of this compound from 4-chloro-1,2-phenylenediamine is a two-step process:

-

Step 1: Cyclocondensation. 4-Chloro-1,2-phenylenediamine is reacted with oxalic acid in an acidic medium to yield 6-chloroquinoxaline-2,3(1H,4H)-dione.[1]

-

Step 2: Chlorination. The intermediate, 6-chloroquinoxaline-2,3(1H,4H)-dione, is then chlorinated using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to produce this compound.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 6-chloroquinoxaline-2,3(1H,4H)-dione

This protocol is adapted from the procedure described by S. Bouasla et al.[1]

Materials:

-

4-Chloro-1,2-phenylenediamine

-

Oxalic acid

-

4N Hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

To a round-bottom flask, add 4-chloro-1,2-phenylenediamine (1.00 g, 7.01 mmol) and oxalic acid (0.63 g, 7.00 mmol).

-

Add 20 mL of 4N HCl to the flask.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 5 hours.

-

After 5 hours, remove the heat source and allow the mixture to cool to room temperature.

-

A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with distilled water.

-

Dry the solid product to obtain 6-chloroquinoxaline-2,3(1H,4H)-dione.

Protocol 2: Synthesis of this compound

This protocol is a general method based on the use of POCl₃/PCl₅ for the chlorination of heterocyclic diols.[2][3]

Materials:

-

6-Chloroquinoxaline-2,3(1H,4H)-dione

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle (water bath)

-

Ice bath

-

Beaker

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, combine 6-chloroquinoxaline-2,3(1H,4H)-dione (1.0 g), phosphorus oxychloride (5 mL), and phosphorus pentachloride (2.0 g).

-

Fit the flask with a reflux condenser and gently heat the mixture on a water bath for 6-8 hours.

-

After the reaction is complete, cool the mixture to room temperature.